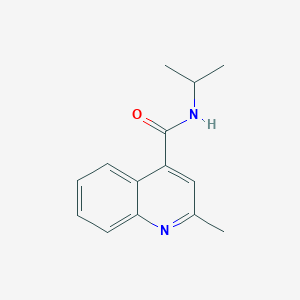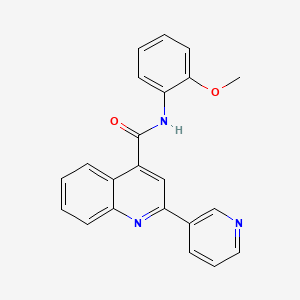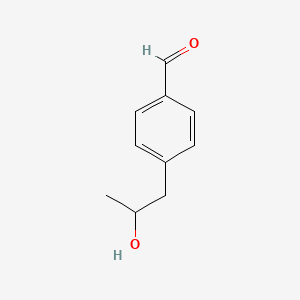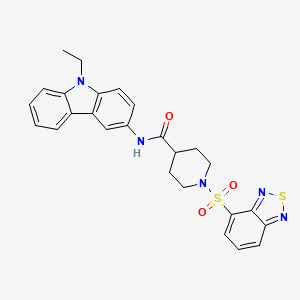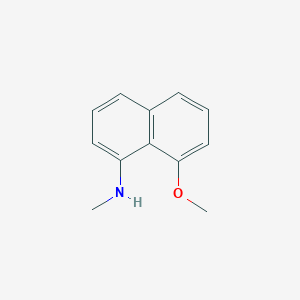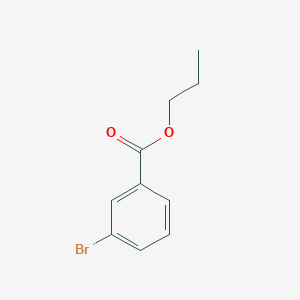![molecular formula C16H15Cl2N3O4S B7464726 3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)
3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea is a chemical compound commonly known as Chlorimuron ethyl. It is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. Chlorimuron ethyl belongs to the sulfonylurea family of herbicides, which are known for their effectiveness in controlling a wide range of weeds.
Mechanism of Action
Chlorimuron ethyl works by inhibiting the activity of acetolactate synthase, which is an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, Chlorimuron ethyl prevents the growth and development of weeds.
Biochemical and physiological effects:
Chlorimuron ethyl has been found to have a low toxicity to mammals, birds, and fish. It is rapidly metabolized in the body and excreted in the urine. However, it can have a negative impact on non-target organisms, such as beneficial insects and soil microorganisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of Chlorimuron ethyl for lab experiments is its effectiveness in controlling a wide range of weeds. This makes it a useful tool for studying the impact of weeds on crop growth and development. However, its long residual effect can also be a limitation, as it can make it difficult to conduct experiments over an extended period of time.
Future Directions
There are several areas of research that could be explored in the future related to Chlorimuron ethyl. One area of interest is the development of new herbicides that are more effective and have a lower impact on the environment. Another area of research is the impact of Chlorimuron ethyl on non-target organisms, such as soil microorganisms and beneficial insects. Finally, more research could be done on the long-term effects of Chlorimuron ethyl on soil health and crop productivity.
Synthesis Methods
Chlorimuron ethyl can be synthesized using a variety of methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-chloro-4-methylphenyl isocyanate, followed by reaction with 4-chloroaniline. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-chloro-4-methylphenyl isocyanate, followed by reaction with methyl carbamate.
Scientific Research Applications
Chlorimuron ethyl has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective in controlling a wide range of weeds, including grasses and broadleaf weeds. It is also known to have a long residual effect, which means that it can control weeds for an extended period of time.
properties
IUPAC Name |
3-[(3-chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c1-10-3-6-12(9-14(10)18)19-15(22)20-16(23)21(26(2,24)25)13-7-4-11(17)5-8-13/h3-9H,1-2H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRILYFDICLMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(=O)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
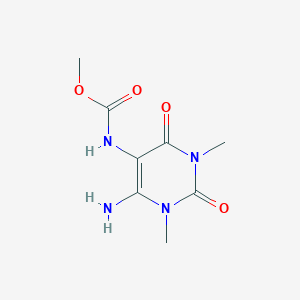
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
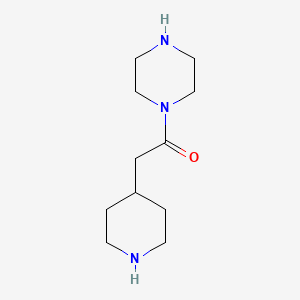
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)
